molecular formula C19H23NO2 B5728987 N-(2,6-diethylphenyl)-4-ethoxybenzamide

N-(2,6-diethylphenyl)-4-ethoxybenzamide

Cat. No.: B5728987
M. Wt: 297.4 g/mol
InChI Key: JMRQKAXHLBUQAI-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzamide group linked to a 2,6-diethylphenyl moiety. Benzamides are widely studied for their pesticidal properties, particularly as herbicides, due to their ability to interfere with plant metabolic pathways .

Properties

IUPAC Name

N-(2,6-diethylphenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-14-8-7-9-15(5-2)18(14)20-19(21)16-10-12-17(13-11-16)22-6-3/h7-13H,4-6H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRQKAXHLBUQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-4-ethoxybenzamide typically involves the reaction of 2,6-diethylphenylamine with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The ethoxy and diethylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Synthetic Route Overview

Step Reagents Conditions Outcome
12,6-Diethylphenylamine + 4-Ethoxybenzoyl chlorideTriethylamine, room temperatureN-(2,6-diethylphenyl)-4-ethoxybenzamide
2This compoundVarious conditions for oxidation/reductionDerivatives like amines or quinones

Medicinal Chemistry

This compound has been investigated for its potential biological activities, particularly in drug development. Studies suggest it may possess antimicrobial and anticancer properties, making it a candidate for further research in therapeutic applications. The compound's interaction with specific molecular targets such as enzymes or receptors could lead to significant biological effects.

Biological Studies

Research has shown that this compound can act as an enzyme inhibitor. Its structure allows it to bind effectively to target proteins, modulating their activity and influencing various cellular pathways. This mechanism is crucial for understanding its potential in treating diseases linked to enzyme dysfunction.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure enables the formation of various derivatives through oxidation and substitution reactions.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Activity: In vitro studies demonstrated that derivatives of this compound exhibited significant activity against several bacterial strains.
  • Anticancer Properties: Research indicated that this compound could inhibit cancer cell proliferation in specific assays.
  • Enzyme Inhibition: Studies reported that this compound effectively inhibited certain proteases involved in disease pathways.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents on Benzamide Aryl Group Substituents Use/Activity
N-(2,6-diethylphenyl)-4-ethoxybenzamide C₁₈H₂₂NO₂ 284.38 4-ethoxy 2,6-diethylphenyl Not specified
N-(2,6-diethylphenyl)-3,5-dimethoxybenzamide C₁₉H₂₃NO₃ 313.39 3,5-dimethoxy 2,6-diethylphenyl Not specified
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) C₁₆H₁₅Cl₂NO₃ 340.20 4-(ethoxymethoxy) 2,3-dichlorophenyl Herbicide
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) C₁₉H₁₃F₅N₂O₂ 396.31 Pyridinecarboxamide 2,4-difluorophenyl Herbicide
N-(1,3-Dimethyl-2,6-dioxo-tetrahydro-pyrimidinyl)-4-ethoxybenzamide C₁₆H₁₉N₃O₄ 317.35 4-ethoxy Pyrimidinyl derivative Not specified

Key Observations:

Diethylphenyl vs. Chlorinated/Fluorinated Aryl Groups: The 2,6-diethylphenyl group in the target compound may reduce electrophilicity compared to chlorinated (e.g., etobenzanid ) or fluorinated (e.g., diflufenican ) analogues, altering binding affinity to target enzymes.

Molecular Weight and Bioavailability :

  • The target compound (284.38 g/mol) is lighter than etobenzanid (340.20 g/mol) and diflufenican (396.31 g/mol), suggesting better systemic mobility in plants if used as a herbicide.

Functional Group Diversity: Pyrimidinyl Derivatives (e.g., ): These compounds incorporate heterocyclic moieties, which may confer unique modes of action, such as inhibition of nucleotide synthesis. Hydrazino Groups (e.g., ): The presence of hydrazine-linked dichlorobenzylidene groups could enhance reactivity or photostability.

Physicochemical Properties and Environmental Impact

Table 2: Predicted Property Comparison

Property Target Compound 3,5-Dimethoxy Analogue Etobenzanid
LogP (Lipophilicity) ~3.8* ~3.2* ~4.1*
Water Solubility Low Moderate Very low
Steric Hindrance High (diethyl) Moderate (methoxy) Low (chlorine)

*Estimated using fragment-based methods.

  • Environmental Persistence : The diethyl groups in the target compound may slow degradation compared to chlorinated analogues, increasing soil retention .
  • Toxicity Profile : Fluorinated and chlorinated compounds (e.g., diflufenican ) often exhibit higher ecotoxicity than ethyl-substituted benzamides.

Q & A

Q. How can researchers design formulations to improve the compound’s bioavailability?

  • Methodological Answer :
  • Nanocarriers : Prepare PLGA nanoparticles (solvent evaporation method; characterize via DLS/TEM).
  • Solubility Enhancement : Use cyclodextrin complexes (phase solubility studies) .
  • In Vivo PK : Conduct rodent studies with IV/PO dosing and LC-MS/MS plasma analysis .

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